![molecular formula C21H26O5 B5038130 4-[4-(2-isopropoxyphenoxy)butoxy]-3-methoxybenzaldehyde](/img/structure/B5038130.png)
4-[4-(2-isopropoxyphenoxy)butoxy]-3-methoxybenzaldehyde
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Description
“4-[4-(2-isopropoxyphenoxy)butoxy]-3-methoxybenzaldehyde” is a chemical compound with the molecular formula C21H26O5 . It has a molecular weight of 358.428 Da . This compound is not widely documented, and there is limited information available about its specific properties or uses.
Molecular Structure Analysis
The molecular structure of “4-[4-(2-isopropoxyphenoxy)butoxy]-3-methoxybenzaldehyde” can be represented by the SMILES notation:CC(C)Oc1ccccc1OCCCCOc2ccc(cc2OC)C=O
. This notation provides a way to represent the structure using ASCII strings, where each character represents atoms and bonds.
Safety and Hazards
Future Directions
The future directions for research on “4-[4-(2-isopropoxyphenoxy)butoxy]-3-methoxybenzaldehyde” could involve further exploration of its synthesis, properties, and potential applications. This could include studies to determine its physical and chemical properties, investigations into its reactivity and potential uses in synthesis, and exploration of its potential biological activity .
properties
IUPAC Name |
3-methoxy-4-[4-(2-propan-2-yloxyphenoxy)butoxy]benzaldehyde |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26O5/c1-16(2)26-20-9-5-4-8-18(20)24-12-6-7-13-25-19-11-10-17(15-22)14-21(19)23-3/h4-5,8-11,14-16H,6-7,12-13H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WZLDZBWIQJVMFM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=CC=CC=C1OCCCCOC2=C(C=C(C=C2)C=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 6440974 |
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